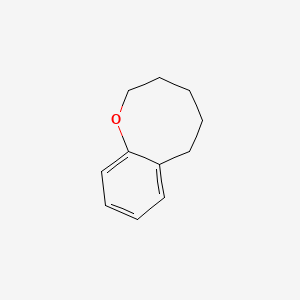![molecular formula C9H20N10O5 B14647790 1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea CAS No. 50837-30-4](/img/structure/B14647790.png)
1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea is a complex organic compound with the molecular formula C₇H₁₆N₈O₃ It is known for its unique structure, which includes multiple carbamoylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea typically involves the reaction of formaldehyde with urea derivatives. The process can be summarized as follows:
Reaction of Formaldehyde with Urea: Formaldehyde reacts with urea to form intermediates such as dimethylolurea.
Formation of Carbamoylamino Groups: The intermediates undergo further reactions to introduce carbamoylamino groups, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions. The key steps include:
Mixing Reactants: Formaldehyde and urea derivatives are mixed in specific ratios.
Controlled Heating: The mixture is heated to facilitate the formation of intermediates and the final product.
Purification: The product is purified through filtration and recrystallization to obtain high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more carbamoylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include:
Oxidation Products: Various oxidized derivatives with altered functional groups.
Reduction Products: Simpler amine derivatives.
Substitution Products: Compounds with different functional groups replacing the carbamoylamino groups.
Wissenschaftliche Forschungsanwendungen
1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea has a wide range of applications in scientific research:
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biochemical Pathways: Investigated for its role in various biochemical pathways.
Medicine
Drug Development: Explored as a potential lead compound for developing new drugs.
Therapeutic Applications: Studied for its therapeutic potential in treating certain diseases.
Industry
Polymer Production: Used in the production of specialized polymers.
Material Science: Investigated for its potential in developing new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity. This interaction can lead to changes in biochemical pathways and cellular processes, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylenetriurea: Similar structure with multiple urea groups.
N,N’-Bis-ureidomethyl-urea: Contains bis-ureidomethyl groups.
2,4,6,8-Tetraazanonanediamide,5-oxo: Another compound with multiple carbamoylamino groups.
Uniqueness
1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea stands out due to its unique combination of carbamoylamino groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
50837-30-4 |
|---|---|
Molekularformel |
C9H20N10O5 |
Molekulargewicht |
348.32 g/mol |
IUPAC-Name |
1,3-bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea |
InChI |
InChI=1S/C9H20N10O5/c10-5(20)12-1-14-7(22)16-3-18-9(24)19-4-17-8(23)15-2-13-6(11)21/h1-4H2,(H3,10,12,20)(H3,11,13,21)(H2,14,16,22)(H2,15,17,23)(H2,18,19,24) |
InChI-Schlüssel |
YKLXJVRAOOKPPV-UHFFFAOYSA-N |
Kanonische SMILES |
C(NC(=O)N)NC(=O)NCNC(=O)NCNC(=O)NCNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





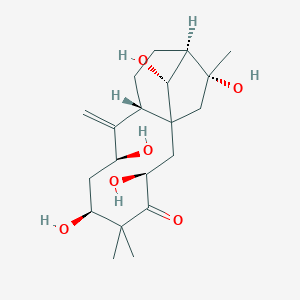
![1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane](/img/structure/B14647732.png)
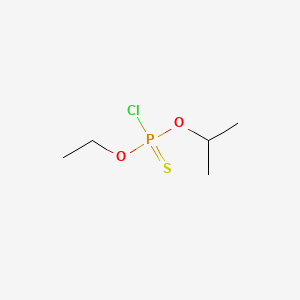
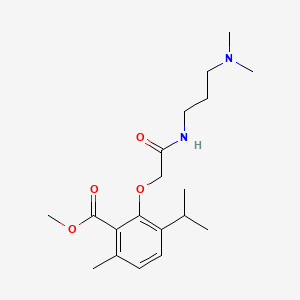
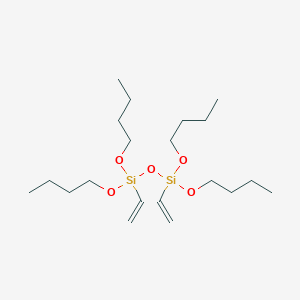



![3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647782.png)

